Benzenesulfonic acid monohydrate

Organic Synthesis Friedel-Crafts Alkylation Acid Catalysis

The hygroscopic anhydrous form of benzenesulfonic acid introduces uncontrolled water content, compromising stoichiometry in moisture-sensitive reactions. The monohydrate (CAS 26158-00-9) provides a defined hydration state that eliminates this variability. • Delivers 85% yield in Friedel-Crafts alkylation vs. 78% with AlCl₃, reducing by-products by 17%. • Achieves 96.0% conversion in heterogeneous esterification, outperforming Amberlyst-15 (86.7%). • Ensures batch-to-batch consistency for amlodipine besylate synthesis, meeting USP monohydrate specifications. Supplied with full analytical documentation (HPLC, titration) and ready for immediate global dispatch.

Molecular Formula C6H8O4S
Molecular Weight 176.19 g/mol
CAS No. 26158-00-9
Cat. No. B032827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonic acid monohydrate
CAS26158-00-9
SynonymsBenzenesulfonic Acid Hydrate; 
Molecular FormulaC6H8O4S
Molecular Weight176.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)O.O
InChIInChI=1S/C6H6O3S.H2O/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);1H2
InChIKeyMVIOINXPSFUJEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonic Acid Monohydrate (CAS 26158-00-9): A Core Organic Sulfonic Acid for Research & Industrial Procurement


Benzenesulfonic acid monohydrate (PhSO₃H·H₂O) is the simplest aromatic sulfonic acid, existing as a solid monohydrate at room temperature with a melting point of 42–59 °C . As a strong organic acid (pKa ≈ -2.5 to -2.8 in water) [1], it serves as a versatile catalyst, intermediate, and counter-ion across organic synthesis, pharmaceutical development, and industrial processes [2]. Unlike the anhydrous form (CAS 98-11-3), the monohydrate offers improved handling stability and consistent stoichiometry, making it the preferred form for precise research and manufacturing applications where water content must be controlled [3].

Critical Selection Parameters for Benzenesulfonic Acid Monohydrate: Avoiding Uncontrolled Performance Variability


While benzenesulfonic acid, p-toluenesulfonic acid (PTSA), and methanesulfonic acid (MSA) are all sulfonic acids used as strong acid catalysts, they are not interchangeable. Their physicochemical properties—including acidity (pKa), hydration state, and molecular geometry—diverge significantly, directly impacting catalytic efficiency, reaction selectivity, and downstream purification requirements. For instance, PTSA, while stronger (pKa ~ -2.8), exhibits different solubility and steric profiles, altering reaction outcomes [1]. Similarly, the anhydrous form of benzenesulfonic acid is hygroscopic and prone to variable water content, leading to inconsistent stoichiometry in reactions sensitive to moisture, a risk mitigated by the defined monohydrate . Substituting any alternative without rigorous re-validation introduces quantifiable risks in yield, purity, and process robustness, as detailed in the quantitative evidence below.

Quantifiable Performance Benchmarks: Benzenesulfonic Acid Monohydrate vs. Alternatives


Catalytic Efficiency in Friedel-Crafts Alkylation: Higher Yield and Milder Conditions

In a direct head-to-head comparison for Friedel-Crafts alkylation, benzenesulfonic acid demonstrates superior catalytic performance over aluminum chloride (AlCl₃), a classic Lewis acid catalyst. It achieves a 7% absolute increase in product yield while operating at a significantly lower temperature, reducing energy input and suppressing unwanted byproduct formation .

Organic Synthesis Friedel-Crafts Alkylation Acid Catalysis Process Chemistry

Biodiesel Production: Benzenesulfonic Acid-Functionalized Catalyst Outperforms Amberlyst-15

When immobilized as benzenesulfonic acid-functionalized hydrophobic mesoporous biochar, the catalyst derived from this compound exhibits a significantly higher conversion rate (96.0%) for fatty acid esterification to biodiesel compared to the widely used commercial sulfonic acid resin Amberlyst-15 (86.7%) [1]. This represents a 9.3% absolute increase in conversion.

Biofuel Production Esterification Heterogeneous Catalysis Renewable Energy

Solubility in Organic Solvents Enables Homogeneous Catalysis vs. Inorganic Acids

Benzenesulfonic acid monohydrate offers a distinct advantage over conventional inorganic acids like sulfuric acid (H₂SO₄) due to its enhanced solubility in organic media. This property enables homogeneous reaction conditions for esterification and other organic transformations, a capability that is not matched by the immiscible or poorly soluble inorganic acids .

Organic Synthesis Homogeneous Catalysis Solubility Process Chemistry

Controlled Hydration State for Reproducible Stoichiometry in Pharmaceutical Salt Formation

The monohydrate form provides a defined water content (~11.27% w/w) , which is critical for ensuring accurate stoichiometry during the synthesis of pharmaceutical salts such as amlodipine besylate [1]. This contrasts with the anhydrous form, which is hygroscopic and can absorb variable amounts of atmospheric moisture, leading to inconsistent batch-to-batch performance and off-spec product.

Pharmaceutical Development Salt Formation Stoichiometry Drug Formulation

High-Value Applications of Benzenesulfonic Acid Monohydrate in R&D and Manufacturing


High-Yield Friedel-Crafts Alkylation for Advanced Intermediates

Process chemists developing Friedel-Crafts alkylation routes for fine chemicals and pharmaceutical intermediates should select benzenesulfonic acid monohydrate over traditional Lewis acids like AlCl₃. Based on direct comparative evidence, it delivers a higher yield (85% vs. 78%) and reduces byproduct formation by 17% while operating at milder temperatures (50-70 °C vs. 80-100 °C), leading to a more efficient, cost-effective, and easier-to-purify process [1].

Efficient Biodiesel Production Using Heterogeneous Catalysis

For research groups and pilot plants focused on sustainable biofuel production, functionalizing solid supports with benzenesulfonic acid monohydrate creates a heterogeneous catalyst that outperforms commercial standards. The evidence shows a 96.0% conversion rate for fatty acid esterification, a 9.3% absolute improvement over Amberlyst-15 (86.7%), which translates to higher productivity and more efficient use of feedstock [1].

Reliable Synthesis of Amlodipine Besylate and Related Pharmaceutical Salts

In pharmaceutical R&D and cGMP manufacturing, the monohydrate form of benzenesulfonic acid is the required starting material for synthesizing critical APIs like the calcium channel blocker amlodipine besylate. Its defined water content ensures precise stoichiometric control, which is essential for meeting USP specifications (NLT 97.0% and NMT 102.0% on anhydrous basis) and for guaranteeing batch-to-batch consistency, a level of control not reliably achieved with the hygroscopic anhydrous form [1].

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